Cas no 1553377-78-8 (6-chloro-N-(1-methyl-1H-pyrazol-4-yl)methylpyridin-3-amine)

6-Chloro-N-(1-methyl-1H-pyrazol-4-yl)methylpyridin-3-amine is a heterocyclic amine derivative featuring a pyridine core substituted with a chloro group at the 6-position and an amine-linked 1-methyl-1H-pyrazol-4-ylmethyl moiety at the 3-position. This compound is of interest in medicinal chemistry and agrochemical research due to its structural versatility, enabling potential applications as an intermediate in the synthesis of biologically active molecules. Its well-defined reactivity profile and stability under standard conditions make it suitable for further functionalization. The presence of both pyridine and pyrazole rings offers opportunities for hydrogen bonding and coordination, enhancing its utility in ligand design and molecular recognition studies.
6-chloro-N-(1-methyl-1H-pyrazol-4-yl)methylpyridin-3-amine structure
1553377-78-8 structure
Product Name:6-chloro-N-(1-methyl-1H-pyrazol-4-yl)methylpyridin-3-amine
CAS No:1553377-78-8
MF:C10H11ClN4
MW:222.67414021492
CID:5210138
PubChem ID:75525307
Update Time:2025-05-25

6-chloro-N-(1-methyl-1H-pyrazol-4-yl)methylpyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinamine, 6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-
    • 6-chloro-N-(1-methyl-1H-pyrazol-4-yl)methylpyridin-3-amine
    • Inchi: 1S/C10H11ClN4/c1-15-7-8(5-14-15)4-12-9-2-3-10(11)13-6-9/h2-3,5-7,12H,4H2,1H3
    • InChI Key: XDLLEZJHNUIMTD-UHFFFAOYSA-N
    • SMILES: C1=NC(Cl)=CC=C1NCC1=CN(C)N=C1

6-chloro-N-(1-methyl-1H-pyrazol-4-yl)methylpyridin-3-amine Pricemore >>

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Additional information on 6-chloro-N-(1-methyl-1H-pyrazol-4-yl)methylpyridin-3-amine

6-Chloro-N-(1-Methyl-1H-Pyrazol-4-Yl)Methylpyridin-3-Amine: A Comprehensive Overview

The compound 6-chloro-N-(1-methyl-1H-pyrazol-4-yl)methylpyridin-3-amine (CAS No. 1553377-78-8) is a fascinating molecule with significant potential in various fields, particularly in pharmaceutical and chemical research. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse biological activities and synthetic applications. The structure of this molecule is characterized by a pyridine ring substituted with a chlorine atom at the 6-position and an N-(1-methyl-1H-pyrazol-4-yl)methyl group at the 3-position, making it a unique derivative with promising properties.

Recent advancements in medicinal chemistry have highlighted the importance of pyridine derivatives in drug discovery. The 6-chloro substitution on the pyridine ring is known to influence the molecule's electronic properties, enhancing its ability to interact with biological targets. Similarly, the N-(1-methyl-1H-pyrazol-4-yl)methyl group introduces additional functional diversity, potentially improving bioavailability and target specificity. These structural features make 6-chloro-N-(1-methyl-1H-pyrazol-4-Yl)Methylpyridin-3-Amine a valuable compound for exploring novel therapeutic agents.

One of the most notable applications of this compound lies in its potential as an anti-inflammatory agent. Studies have shown that certain pyridine derivatives exhibit potent anti-inflammatory activity by modulating key inflammatory pathways. The chlorine substituent at the 6-position is believed to play a critical role in stabilizing the molecule's interaction with inflammatory enzymes, thereby enhancing its efficacy. Furthermore, the pyrazole moiety contributes to hydrogen bonding capabilities, which are essential for binding to protein targets.

In addition to its anti-inflammatory properties, 6-chloro-N-(1-methyl-1H-pyrazol-4-Yl)Methylpyridin-3-Amine has shown promise in antiviral research. Recent studies have demonstrated that pyridine derivatives can inhibit viral replication by targeting specific viral proteins. The unique combination of a pyridine ring and a pyrazole group in this compound may provide a novel mechanism for antiviral activity, making it a compelling candidate for further investigation.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the pyridine intermediate, followed by substitution reactions to introduce the chlorine and pyrazole groups. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound is suitable for both academic and industrial applications.

From an analytical standpoint, 6-chloro-N-(1-methyl-1H-pyrazol-4-Yl)Methylpyridin-3-Amine has been thoroughly characterized using advanced spectroscopic techniques such as NMR, IR, and mass spectrometry. These analyses confirm the compound's structure and purity, providing a solid foundation for its use in subsequent studies.

Looking ahead, the potential applications of this compound are vast and varied. Its unique structure suggests that it could be explored as a lead compound in drug discovery programs targeting inflammation, viral infections, and other diseases. Moreover, its structural versatility makes it an excellent candidate for further modification and optimization to enhance its pharmacokinetic properties.

In conclusion, 6-chloro-N-(1-methyl-1H-pyrazol-4-Yl)Methylpyridin-3-Amine (CAS No. 1553377-78-) represents a significant advancement in the field of medicinal chemistry. With its promising biological activities and structural flexibility, this compound holds great potential for contributing to the development of novel therapeutic agents. Continued research into its properties and applications will undoubtedly yield valuable insights into its role in future drug discovery efforts.

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